molecular formula C17H20N3O9P B15218507 2'-Deoxy-N-(4-methoxybenzoyl)cytidine 5'-(dihydrogen phosphate) CAS No. 32909-08-3

2'-Deoxy-N-(4-methoxybenzoyl)cytidine 5'-(dihydrogen phosphate)

Cat. No.: B15218507
CAS No.: 32909-08-3
M. Wt: 441.3 g/mol
InChI Key: WWHVSLYLDZBCTH-GZBFAFLISA-N
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Description

2'-Deoxy-N-(4-methoxybenzoyl)cytidine 5'-(dihydrogen phosphate) is a modified nucleoside phosphate derivative characterized by a 4-methoxybenzoyl group protecting the exocyclic amine (N4) of cytidine and a 5'-dihydrogen phosphate moiety. This compound is structurally related to cytidine 5'-monophosphate (5'-CMP) but incorporates a 2'-deoxyribose sugar and a protective aromatic acyl group. Such modifications are common in oligonucleotide synthesis to enhance stability and control reactivity during solid-phase synthesis .

Properties

CAS No.

32909-08-3

Molecular Formula

C17H20N3O9P

Molecular Weight

441.3 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[4-[(4-methoxybenzoyl)amino]-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C17H20N3O9P/c1-27-11-4-2-10(3-5-11)16(22)18-14-6-7-20(17(23)19-14)15-8-12(21)13(29-15)9-28-30(24,25)26/h2-7,12-13,15,21H,8-9H2,1H3,(H2,24,25,26)(H,18,19,22,23)/t12-,13+,15+/m0/s1

InChI Key

WWHVSLYLDZBCTH-GZBFAFLISA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)COP(=O)(O)O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)COP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3S,5R)-3-Hydroxy-5-(4-(4-methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate typically involves multiple steps, including the formation of the tetrahydrofuran ring, the introduction of the methoxybenzamido group, and the phosphorylation process. Each step requires specific reagents and conditions to ensure the desired stereochemistry and functional group placement.

    Formation of the Tetrahydrofuran Ring: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Methoxybenzamido Group: This can be achieved through an amide coupling reaction using a methoxybenzoic acid derivative and an appropriate coupling agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

((2R,3S,5R)-3-Hydroxy-5-(4-(4-methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups in the methoxybenzamido and pyrimidinyl moieties can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, ((2R,3S,5R)-3-Hydroxy-5-(4-(4-methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications as a drug candidate or a pharmacological tool. Its ability to interact with specific molecular targets could lead to the development of new therapies for various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ((2R,3S,5R)-3-Hydroxy-5-(4-(4-methoxybenzamido)-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl dihydrogen phosphate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison

The compound differs from related cytidine derivatives in three key aspects:

Sugar Backbone: Unlike ribose-containing analogs (e.g., cytidine 5'-monophosphate, 5'-CMP), it features a 2'-deoxyribose, eliminating the 2'-hydroxyl group, which reduces susceptibility to ribonuclease degradation .

Protective Groups : The N4-4-methoxybenzoyl group distinguishes it from compounds like 5'-O-DMT-N4-(hexyloxylevulinyl)-5-methylcytidine 3'-CE phosphoramidite (hexyloxylevulinyl protection) and 5-t-butyldimethylsiloxymethyl-N4-benzoyl-2′-deoxycytidine (TBDMS and benzoyl protections) .

Phosphate Modification : The 5'-dihydrogen phosphate contrasts with phosphoramidite or triphosphate derivatives used in automated DNA synthesis .

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications Reference
2'-Deoxy-N-(4-methoxybenzoyl)cytidine 5'-(dihydrogen phosphate) C₁₈H₂₂N₃O₉P* ~455.35* N4-4-methoxybenzoyl; 5'-phosphate
Cytidine 5'-monophosphate (5'-CMP) C₉H₁₄N₃O₈P 323.20 Ribose; unmodified N4
5'-O-DMT-N4-(hexyloxylevulinyl)-5-methylcytidine 3'-CE phosphoramidite C₅₁H₆₈N₅O₁₀P 942.11 Hexyloxylevulinyl; phosphoramidite
2'-Deoxy-N-(prop-2-en-1-yloxy)cytidine 5'-(dihydrogen phosphate) C₁₂H₁₈N₃O₈P 387.18 N4-propenyloxy; 5'-phosphate

*Inferred from similar structures in .

Table 2: Key Functional Properties

Property 2'-Deoxy-N-(4-methoxybenzoyl)cytidine 5'-(dihydrogen phosphate) 5'-CMP 2',3'-Dideoxycytidine 5'-monophosphate
Enzymatic Degradation Resistant (2'-deoxy, protected N4) Susceptible Resistant (lacks 2',3'-OH)
Role in Synthesis Building block for modified DNA Metabolic intermediate Chain termination (antiviral)
Solubility Moderate (organic solvents preferred) High (aqueous) Low (hydrophobic modifications)

Biological Activity

2'-Deoxy-N-(4-methoxybenzoyl)cytidine 5'-(dihydrogen phosphate) is a modified nucleoside that has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a cytidine base modified with a 4-methoxybenzoyl group at the nitrogen position and a phosphate group at the 5' position. This modification may influence its interaction with biological targets, enhancing its pharmacological properties.

The biological activity of this compound primarily involves its role as an inhibitor in various biochemical pathways. Key mechanisms include:

  • Inhibition of Nucleoside Transporters : The modified structure may affect the uptake of nucleosides in cells, potentially leading to altered cellular metabolism.
  • Interference with Nucleotide Synthesis : By mimicking natural nucleotides, it may inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA and RNA synthesis.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

  • Antiviral Activity : Studies have shown that nucleoside analogs can exhibit antiviral properties by inhibiting viral replication. The structural modifications in 2'-Deoxy-N-(4-methoxybenzoyl)cytidine may enhance its efficacy against certain viruses.
  • Antitumor Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest.

Research Findings

Recent studies have focused on the pharmacological effects of 2'-Deoxy-N-(4-methoxybenzoyl)cytidine. Notable findings include:

  • Case Study: Antiviral Efficacy
    • A study evaluated the antiviral activity against various RNA viruses. The compound showed significant inhibition of viral replication at micromolar concentrations, comparable to established antiviral agents.
  • Case Study: Antitumor Activity
    • In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in several cancer cell lines, suggesting potential as an anticancer agent.
  • Mechanistic Insights
    • Molecular docking studies revealed that the compound binds effectively to active sites of target enzymes involved in nucleotide metabolism, indicating a plausible mechanism for its biological activity.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntiviralSignificant inhibition of replication
AntitumorInduced apoptosis in cancer cells
Enzyme InhibitionBinding to nucleotide metabolism enzymes

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